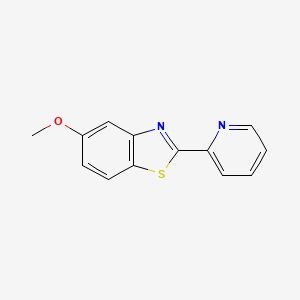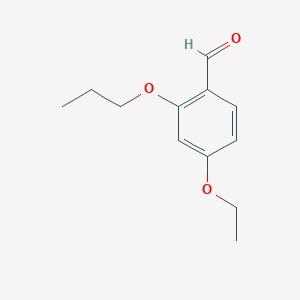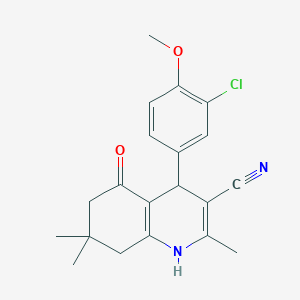
Benzothiazole, 5-methoxy-2-(2-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 5-methoxy-2-(2-pyridyl)-: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzothiazole ring fused with a pyridine ring, with a methoxy group attached to the benzothiazole moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 5-methoxy-2-(2-pyridyl)- typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for Benzothiazole, 5-methoxy-2-(2-pyridyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzothiazole, 5-methoxy-2-(2-pyridyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzothiazole, 5-methoxy-2-(2-pyridyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, Benzothiazole, 5-methoxy-2-(2-pyridyl)- is investigated for its potential therapeutic applications. Its derivatives are being explored as potential drug candidates for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of corrosion inhibitors, dyes, and pigments. Its ability to form stable complexes with metals makes it valuable in materials science.
Mechanism of Action
The mechanism of action of Benzothiazole, 5-methoxy-2-(2-pyridyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The methoxy and pyridine groups play crucial roles in its binding affinity and specificity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)benzothiazole: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxybenzothiazole: Lacks the pyridine ring, which can influence its binding properties and applications.
2-(2-Pyridyl)benzimidazole: Contains a benzimidazole ring instead of benzothiazole, leading to different chemical and biological properties.
Uniqueness
Benzothiazole, 5-methoxy-2-(2-pyridyl)- is unique due to the presence of both the methoxy and pyridine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications across various fields, making it a compound of significant interest.
Properties
CAS No. |
39876-33-0 |
|---|---|
Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
5-methoxy-2-pyridin-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2OS/c1-16-9-5-6-12-11(8-9)15-13(17-12)10-4-2-3-7-14-10/h2-8H,1H3 |
InChI Key |
UFPJZRHJGSFLKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)
![2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)


![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)


![N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11998344.png)


![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)
![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)

